4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine
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Overview
Description
4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine is a synthetic organic compound that features a pyridine ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine typically involves the reaction of a pyridine derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This reaction often employs palladium catalysts and boron reagents to facilitate the formation of the carbon-carbon bond between the pyridine and pyrrolidine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives.
Scientific Research Applications
4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The pyrrolidine moiety can interact with biological receptors, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the cyclopropanecarbonyl group.
4-(cyclopropyl)pyridine: Similar structure but lacks the pyrrolidine moiety.
Uniqueness
4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine is unique due to the presence of both the cyclopropanecarbonyl and pyrrolidine groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O2. This compound features a pyridine ring substituted with a cyclopropanecarbonyl group linked through a pyrrolidine moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit inhibitory effects on histone demethylases, enzymes that play crucial roles in epigenetic regulation. Inhibition of these enzymes can lead to altered gene expression profiles, which are beneficial in treating various cancers such as prostate, breast, and lung cancer .
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Demonstrated effectiveness in inhibiting tumor growth in several cancer cell lines.
- Epigenetic Modulation : Alters histone methylation patterns leading to reactivation of silenced tumor suppressor genes.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Prostate Cancer : A recent study demonstrated that this compound significantly reduced tumor size in xenograft models of prostate cancer by inhibiting histone demethylase activity .
- Breast Cancer Research : Another investigation found that treatment with this compound led to decreased proliferation rates in breast cancer cell lines, suggesting a potential for clinical application .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death and survival .
Table 2: Key Findings from Case Studies
Properties
IUPAC Name |
cyclopropyl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(10-1-2-10)15-8-5-12(9-15)17-11-3-6-14-7-4-11/h3-4,6-7,10,12H,1-2,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVONVXZBMCHAGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.